(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE
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Overview
Description
(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE is a complex organic compound that features a benzothiazole moiety linked to a furyl group and a naphthylamine unit
Preparation Methods
The synthesis of (E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with a suitable aldehyde or ketone to form the corresponding Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or furyl moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that exhibit interesting properties.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research has explored its use as an anticonvulsant, with promising results in animal models.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. For example, its anticonvulsant activity is thought to involve the modulation of GABA receptors and sodium channels, leading to reduced neuronal excitability.
Comparison with Similar Compounds
(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE can be compared to other benzothiazole derivatives, such as:
2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds also exhibit anticonvulsant activity and share structural similarities.
1,3-benzothiazol-2-yl hydrazones: Known for their antimicrobial properties, these compounds are structurally related and have similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N2O2S2 |
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Molecular Weight |
430.5g/mol |
IUPAC Name |
1-[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C24H18N2O2S2/c1-2-27-19-9-11-21-22(14-19)29-24(26-21)30-23-12-10-20(28-23)15-25-18-8-7-16-5-3-4-6-17(16)13-18/h3-15H,2H2,1H3 |
InChI Key |
YHHSGWMOWZTUTC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C=NC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C=NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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